

Head-to-Head Comparison: Pulrodemstat vs. GSK2879552 in LSD1 Inhibition

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Compound of Interest		
Compound Name:	Pulrodemstat	
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A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: **Pulrodemstat** (CC-90011) and GSK2879552.

This guide provides a comprehensive, data-driven comparison of **Pulrodemstat** and GSK2879552, two small molecule inhibitors targeting the epigenetic regulator LSD1. While both compounds have been investigated for their therapeutic potential in oncology, they exhibit distinct pharmacological profiles. **Pulrodemstat** is a potent, selective, and reversible inhibitor, whereas GSK2879552 is an irreversible inhibitor of LSD1. This guide summarizes their mechanism of action, preclinical efficacy, and clinical findings to aid researchers in understanding their differential properties.

Mechanism of Action and Biochemical Potency

Both **Pulrodemstat** and GSK2879552 target LSD1, a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[1] Inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[1][2]

The key difference in their mechanism lies in the nature of their binding to LSD1. **Pulrodemstat** is a reversible inhibitor, suggesting a potential for a more manageable safety profile.[3][4] In contrast, GSK2879552 binds irreversibly to the FAD cofactor of LSD1.[5][6]

Table 1: Biochemical Potency against LSD1



Compound	Inhibition Type	IC50 (nM)	Target Selectivity	Reference(s)
Pulrodemstat (CC-90011)	Reversible	0.25	Less inhibition against LSD2, MAO-A, and MAO-B	[3][7]
GSK2879552	Irreversible	24	Selective versus LSD2, MAO-A, and MAO-B	[6]

Preclinical Efficacy

Both compounds have demonstrated anti-proliferative activity in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

In Vitro Cellular Activity

Table 2: In Vitro Anti-proliferative and Differentiation Activity



Compound	Cell Line	Assay Type	EC50 (nM)	Key Findings	Reference(s
Pulrodemstat (CC-90011)	Kasumi-1 (AML)	Anti- proliferation	2	Potent anti- proliferative activity	[3][7]
THP-1 (AML)	CD11b Induction	7	Potent induction of differentiation marker	[3][7]	
H1417 (SCLC)	Anti- proliferation (12 days)	6	Potent anti- proliferative activity	[3][7]	
H209, H1417 (SCLC)	GRP Suppression (4 days)	3, 4	Dose- dependent suppression of GRP	[3][7]	
GSK2879552	AML Cell Lines (average of 20)	Anti- proliferation (10 days)	137 ± 30	Potent growth inhibition	[8]
THP-1 (AML)	CD11b/CD86 Expression	23 ± 4	Dose- dependent increase in differentiation markers	[8]	
MOLM-13 (AML)	CD11b/CD86 Expression	44 ± 4	Dose- dependent increase in differentiation markers	[8]	
SCLC Cell Lines	Anti- proliferative activity	< 100 (in sensitive lines)	Potent, cytostatic activity in a	[9]	



subset of SCLC lines

In Vivo Animal Studies

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

Compound	Cancer Model	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference(s)
Pulrodemstat (CC-90011)	SCLC (Patient- Derived Xenograft)	BALB/c nude mice	5 mg/kg, oral, daily for 30 days	78% with no body weight loss	[3][7]
GSK2879552	SCLC (NCI- H1417 xenograft)	Mice	1.5 mg/kg, oral, daily	>80%	[9][10]
AML (MLL- AF9 mouse model)	Mice	Not specified	Prolonged survival > 80 days	[9]	

Clinical Trial Overview

Both Pulrodemstat and GSK2879552 have been evaluated in Phase I/II clinical trials.

Pulrodemstat (CC-90011): Clinical trials have shown encouraging activity and a manageable safety profile in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[4][11] The most common treatment-related adverse event was thrombocytopenia, which was manageable with dose modifications.[4][11] The reversible mechanism of action is suggested to contribute to its favorable safety profile.[4]

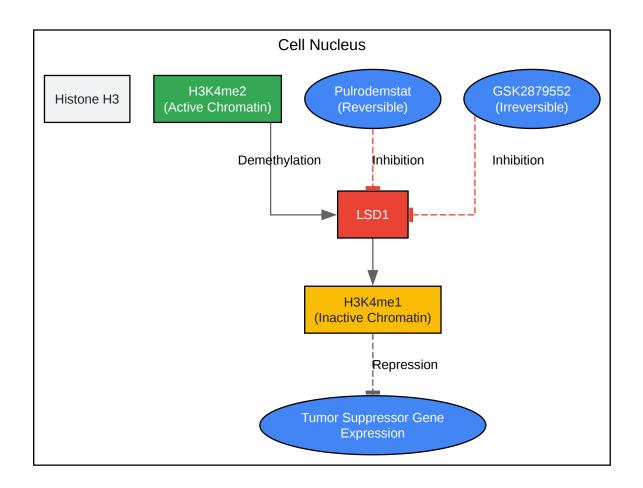
GSK2879552: Phase I trials in patients with relapsed or refractory SCLC and AML were terminated.[6][12] The decision was based on an unfavorable risk-benefit profile, with poor



disease control and a high rate of adverse events.[12] Notable treatment-related adverse events included thrombocytopenia and encephalopathy.[12][13]

Signaling Pathways and Experimental Workflows Mechanism of LSD1 Inhibition

The following diagram illustrates the general mechanism of action of LSD1 inhibitors.



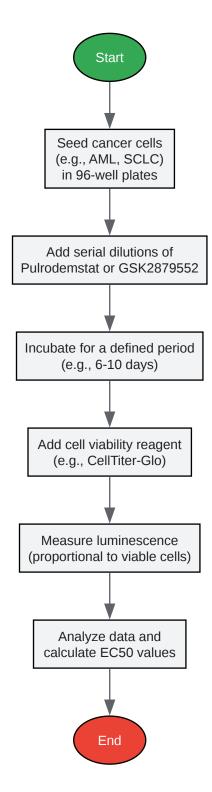
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Caption: Mechanism of LSD1 inhibition by Pulrodemstat and GSK2879552.

Experimental Workflow for In Vitro Anti-proliferation Assay



The following diagram outlines a typical workflow for assessing the anti-proliferative effects of the inhibitors.



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Caption: Workflow for in vitro cell proliferation assay.



Experimental ProtocolsIn Vitro Cell Proliferation Assay (Example)

- Cell Lines: AML (e.g., Kasumi-1, THP-1, MOLM-13) or SCLC (e.g., H1417, H209) cell lines are cultured in appropriate media.
- Plating: Cells are seeded in 96-well plates at a predetermined optimal density.
- Compound Treatment: Cells are treated with a range of concentrations of Pulrodemstat or GSK2879552, typically in DMSO, with a final DMSO concentration kept constant across all wells.
- Incubation: Plates are incubated for a specified period (e.g., 6 to 12 days) at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
- Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and EC50 values are calculated using a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Study (Example)

- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.
- Tumor Implantation: Human cancer cells (e.g., SCLC cell lines or patient-derived tumor fragments) are implanted subcutaneously into the flanks of the mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
- Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The drug (Pulrodemstat or GSK2879552) is administered orally at a specified dose and schedule. The control group receives the vehicle.



- Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group.
- Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

Pulrodemstat and GSK2879552 are both potent inhibitors of LSD1 but differ significantly in their binding characteristics and clinical outcomes. **Pulrodemstat**, a reversible inhibitor, has shown a more favorable safety profile and promising clinical activity, supporting its continued development. In contrast, the irreversible inhibitor GSK2879552 was discontinued due to an unfavorable risk-benefit profile observed in early clinical trials. This head-to-head comparison, based on available preclinical and clinical data, provides valuable insights for researchers in the field of epigenetic drug discovery and oncology. The distinct profiles of these two molecules underscore the importance of the nature of enzyme inhibition (reversible vs. irreversible) in determining the therapeutic window of targeted agents.

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